Levonantradol

Vue d'ensemble

Description

Levonantradol est un analogue de cannabinoïde synthétique du dronabinol (Marinol) développé par Pfizer dans les années 1980. Il est environ 30 fois plus puissant que le tétrahydrocannabinol (THC) et présente des effets antiémétiques et analgésiques importants via l’activation des récepteurs cannabinoïdes CB1 et CB2 . Le this compound n’est actuellement pas utilisé en médecine car le dronabinol ou le nabilon sont considérés comme plus utiles pour la plupart des affections. Il est largement utilisé dans la recherche sur les applications thérapeutiques potentielles des cannabinoïdes .

Méthodes De Préparation

La première synthèse asymétrique du levonantradol a été réalisée et la structure de solution 3-D de son architecture principale a été confirmée par résonance magnétique nucléaire (RMN) et des méthodes computationnelles . La voie de synthèse implique la résolution du 5-phényl-2-pentanol racémique via des sels diastéréoisomères avec la (S)-α-méthylbenzylamine . Les conditions de réaction comprennent l’utilisation d’anhydride phtalique, de pyridine et d’acétate d’éthyle à différentes températures .

Analyse Des Réactions Chimiques

Initial Condensation and Reduction

-

Dane salt formation :

-

Amino group protection :

-

Ester saponification :

Cyclodehydration and Ring Formation

-

Cyclodehydration :

-

Etherification :

Formylation and Annulation

-

Double formylation :

-

Michael addition :

-

Robinson annulation :

Final Reduction and Acetylation

-

Olefin reduction :

-

Acetylation :

Stereochemical Control

The synthesis employs chiral catalysts and resolving agents to ensure the correct (6S,6aR,9R,10aR) configuration :

-

Catalyst : [(R-BINAP)Pd(μ-OH)]₂[OTf]₂ enables enantioselective C–C bond formation (97.5% ee) .

-

Recrystallization : Toluene resolves diastereomers, achieving 100% enantiomeric excess (ee) .

Reaction Data Tables

Analytical Verification

-

NMR : ¹H and ¹³C NMR confirm regiochemistry and functional groups (e.g., acetate at δ 2.05 ppm) .

-

X-ray crystallography : Validates the (6S,6aR,9R,10aR) configuration .

Challenges and Optimizations

-

Solubility : Ethanol/emulphur/saline mixtures are required for intramuscular administration .

-

Byproducts : Minor diastereomers during Michael addition are removed via column chromatography (hexane/EtOAc) .

This compound’s synthesis exemplifies precision in stereochemical control and functional group manipulation, enabling its pharmacological profile as a potent cannabinoid receptor agonist .

Applications De Recherche Scientifique

Pharmacological Properties

Binding Affinity and Efficacy

Levonantradol exhibits a higher binding affinity and efficacy compared to other cannabinoids like Δ9-tetrahydrocannabinol (THC) and nabilone. This characteristic makes it a subject of interest in various therapeutic contexts, particularly for conditions that require potent analgesic or antiemetic effects .

Pharmacokinetics

The pharmacokinetics of this compound indicate that it can be administered via multiple routes, including intramuscularly and orally. Its half-life ranges from 1 to 2 hours, and doses typically vary from 0.25 mg to 3.0 mg every 2-4 hours . The drug’s ability to cross the blood-brain barrier efficiently due to its lipophilicity enhances its potential effectiveness in treating central nervous system-related conditions.

Clinical Applications

Pain Management

this compound has been investigated for its analgesic properties, particularly in postoperative pain management. A study demonstrated that it effectively alleviated pain without significant emetic side effects, which are common with other opioids . The drug acts on pain pathways within the central nervous system, making it a candidate for treating chronic pain conditions.

Antiemetic Effects

One of the most notable applications of this compound is in managing chemotherapy-induced nausea and vomiting. Clinical trials have shown that it is more effective than traditional antiemetics such as prochlorperazine and metoclopramide . Its mechanism involves the modulation of cannabinoid receptors that play a role in the vomiting reflex.

Behavioral Studies

Research involving animal models has provided insights into the behavioral effects of this compound. In studies with rhesus monkeys, it was observed that this compound produced signs of central nervous system depression but did not maintain self-administration rates higher than its vehicle, indicating a lower potential for abuse compared to traditional narcotics .

Comparative Efficacy

A comprehensive review of studies comparing this compound with other cannabinoids highlights its superior efficacy in certain applications:

Mécanisme D'action

Le levonantradol est un agoniste complet du récepteur CB1, qui appartient à la superfamille des récepteurs couplés aux protéines G (RCPG) . Les cannabinoïdes endogènes activent naturellement les RCPG, modulant l’inhibition de l’adénylyl cyclase et l’accumulation d’adénosine monophosphate cyclique (AMPc) . L’activation des récepteurs CB1 diminue la conductance calcique et augmente la conductance potassique dans le cerveau, modulant la transmission synaptique et médiatisant la psychoactivité . Les cannabinoïdes synthétiques comme le this compound imitent ces actions, ce qui conduit à ses effets analgésiques et antiémétiques .

Comparaison Avec Des Composés Similaires

Le levonantradol est comparé à d’autres cannabinoïdes synthétiques, notamment :

- CP 42 096

- CP 47 497

- CP 55 940

- CP 55 244

Ces composés partagent des structures et des activités pharmacologiques similaires, mais diffèrent en termes de puissance et d’effets spécifiques . Le this compound est unique en raison de sa forte puissance et de son affinité de liaison spécifique aux récepteurs cannabinoïdes .

Activité Biologique

Levonantradol, a synthetic cannabinoid derived from tetrahydrocannabinol (THC), has been studied for its various biological activities, particularly in pain management and antiemetic effects. This article synthesizes findings from diverse studies to provide a comprehensive overview of the compound's pharmacological properties, efficacy, and safety profile.

This compound is structurally similar to THC, acting primarily on the cannabinoid receptors (CB1 and CB2) in the central nervous system. Its analgesic properties are attributed to its ability to modulate pain pathways through these receptors, leading to reduced nociceptive signaling. Additionally, this compound influences prostanoid mechanisms, which may further contribute to its analgesic effects .

Efficacy in Pain Management

- Potency Comparison : this compound has been reported to be approximately 3000 times more potent than morphine in blocking naloxone-induced signs of abstinence in morphine-dependent mice, highlighting its significant analgesic potential .

- Clinical Trials : A rapid literature review identified several randomized controlled trials (RCTs) assessing this compound's effectiveness in postoperative pain management. Out of 11 RCTs, two trials using intramuscular this compound showed statistically significant pain reduction compared to placebo, although the overall quality of evidence was rated as low due to unclear bias risks .

- Case Studies : In one study involving patients undergoing chemotherapy, this compound demonstrated a notable reduction in pain associated with chemotherapy-induced nausea and vomiting (CINV), although it did not outperform conventional antiemetics like prochlorperazine .

| Study | Population | Intervention | Outcome |

|---|---|---|---|

| Hutcheon et al., 1983 | 108 patients | Levonatnadrol vs. Chlorpromazine | This compound more effective but higher CNS side effects |

| Cunningham et al., 1988 | 70 patients | Nabilone vs. Metoclopramide | Metoclopramide significantly reduced vomiting episodes |

| Svendsen et al., 2004 | 24 patients | Dronabinol for neuropathic pain | Modest analgesic effect with higher adverse events |

Effectiveness in CINV

This compound has been evaluated for its antiemetic properties in patients receiving chemotherapy. The results have been mixed:

- Phase I Trials : A study involving 34 patients receiving cisplatin showed that this compound had a similar safety profile to other cannabinoids but was less effective than traditional antiemetics in controlling emesis .

- Comparative Studies : Reviews have indicated that while some studies suggest this compound can reduce nausea and vomiting, it does not consistently outperform standard treatments like metoclopramide or chlorpromazine .

| Study | Population | Intervention | Findings |

|---|---|---|---|

| Crawford & Buckman, 1986 | 32 patients | Nabilone vs. Metoclopramide | No significant difference in vomiting control |

| Hutcheon et al., 1983 | 108 patients | This compound vs. Chlorpromazine | More effective but higher CNS side effects noted |

| Esfandyari et al., 2007 | 52 volunteers | Dronabinol vs. Placebo | Dronabinol relaxed colon but increased sensation ratings |

Safety Profile

This compound's safety profile is comparable to other cannabinoids, with common side effects including dizziness (65%), burning at the injection site (48%), and mild sedation (44%) observed in clinical trials . Notably, urinary retention was reported at higher doses, indicating the need for careful dose management.

Propriétés

Numéro CAS |

71048-87-8 |

|---|---|

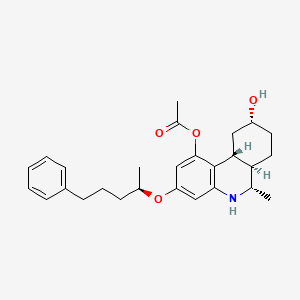

Formule moléculaire |

C27H35NO4 |

Poids moléculaire |

437.6 g/mol |

Nom IUPAC |

[(6S,6aR,9R,10aR)-9-hydroxy-6-methyl-3-[(2R)-5-phenylpentan-2-yl]oxy-5,6,6a,7,8,9,10,10a-octahydrophenanthridin-1-yl] acetate |

InChI |

InChI=1S/C27H35NO4/c1-17(8-7-11-20-9-5-4-6-10-20)31-22-15-25-27(26(16-22)32-19(3)29)24-14-21(30)12-13-23(24)18(2)28-25/h4-6,9-10,15-18,21,23-24,28,30H,7-8,11-14H2,1-3H3/t17-,18+,21-,23+,24-/m1/s1 |

Clé InChI |

FFVXQGMUHIJQAO-BFKQJKLPSA-N |

SMILES |

CC1C2CCC(CC2C3=C(N1)C=C(C=C3OC(=O)C)OC(C)CCCC4=CC=CC=C4)O |

SMILES isomérique |

C[C@H]1[C@@H]2CC[C@H](C[C@H]2C3=C(N1)C=C(C=C3OC(=O)C)O[C@H](C)CCCC4=CC=CC=C4)O |

SMILES canonique |

CC1C2CCC(CC2C3=C(N1)C=C(C=C3OC(=O)C)OC(C)CCCC4=CC=CC=C4)O |

Apparence |

Solid powder |

Key on ui other cas no. |

71048-87-8 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

levonantradol nantradol nantradol hydrochloride nantradol hydrochloride (6S-(3(S*), 6alpha,6aalpha,9alpha,10abeta))-isomer nantradol hydrochloride, (3(R*),6alpha,6aalpha,9alpha,10abeta)-(+)-isomer nantradol, ((3(R*),6alpha,6aalpha,9alpha,10abeta)-(+-))-isomer nantradol, ((3(S*),6alpha,6aalpha,9alpha,10abeta)-(+-))-isomer nantradol, (6R-(3(S*),6alpha,6aalpha,9alpha,10abeta))-isomer nantradol, (6S-(3(S*),6alpha,6aalpha,9alpha,10abeta))-isome |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.